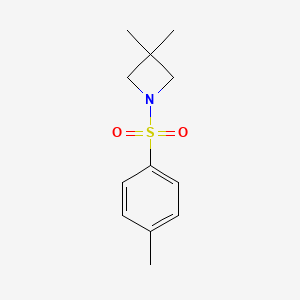

3,3-Dimethyl-1-tosylazetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-1-(4-methylphenyl)sulfonylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-10-4-6-11(7-5-10)16(14,15)13-8-12(2,3)9-13/h4-7H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMICGHINXUADPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Dimethyl 1 Tosylazetidine and Its Key Precursors

Strategies for the Construction of the Azetidine (B1206935) Ring System

The formation of the azetidine ring is a cornerstone of the synthesis of 3,3-dimethyl-1-tosylazetidine. Various strategies have been developed for constructing this strained heterocyclic system, with intramolecular cyclization being a prominent approach.

Cyclization Reactions

Intramolecular cyclization reactions are a common and effective method for forming the azetidine ring. These reactions typically involve a precursor molecule containing both a nucleophilic nitrogen atom and a carbon atom with a suitable leaving group, positioned to allow for a ring-closing reaction.

One of the fundamental approaches to azetidine synthesis is the intramolecular cyclization of γ-amino alcohols. In this method, a 3-amino-1-propanol derivative is treated with a reagent that converts the hydroxyl group into a good leaving group, which is then displaced by the internal amine nucleophile to form the four-membered ring. The tosyl group on the nitrogen atom often serves as a protecting group and can influence the reactivity of the amine.

Base-mediated cyclization is a frequently employed strategy in the synthesis of azetidines. This approach typically starts with a γ-haloamine, where the halogen serves as the leaving group. The addition of a base facilitates the deprotonation of the amine, increasing its nucleophilicity and promoting the intramolecular SN2 reaction to form the azetidine ring. The choice of base and reaction conditions is crucial to optimize the yield and minimize side reactions.

Precursor Chemistry for 3,3-Disubstitution

The synthesis of this compound necessitates the use of precursors that allow for the introduction of two methyl groups at the C3 position of the azetidine ring. The chemistry of these precursors is critical for the successful synthesis of the target molecule.

Synthesis via 3,3-Bis(bromomethyl)-1-tosylazetidine Intermediates

A potential pathway to this compound involves the use of a 3,3-bis(bromomethyl)-1-tosylazetidine intermediate. This precursor, featuring two reactive bromomethyl groups, could theoretically be converted to the dimethyl derivative through reduction. The synthesis of this key intermediate is a multi-step process. An analogous compound, poly(3,3-bis-bromo oxetane), has been synthesized, suggesting the feasibility of preparing the corresponding azetidine precursor researchgate.net.

The synthesis of 3,3-bis(bromomethyl)-1-tosylazetidine can be envisioned as proceeding from a 3-bromomethyl-3-hydroxymethyl-1-tosylazetidine intermediate. This precursor would require the selective conversion of the remaining hydroxyl group to a bromide. The synthesis of this bromomethyl-hydroxymethyl intermediate itself would likely start from a diol precursor, 1-tosyl-3,3-bis(hydroxymethyl)azetidine. The selective monobromination of a diol is a known transformation, which could be applied in this context to yield the desired intermediate.

Phosphine-Halogenation Approaches

The formation of the azetidine ring from a suitable γ-amino alcohol precursor can be effectively achieved through intramolecular cyclization. Phosphine-halogenation approaches, which are variations of the Appel or Mitsunobu reactions, are prominent methods for this transformation. These reactions proceed by activating the terminal hydroxyl group of a γ-amino alcohol, facilitating an intramolecular nucleophilic substitution by the nitrogen atom to form the strained four-membered ring.

In a typical procedure, a γ-amino alcohol is treated with a phosphine, such as triphenylphosphine (PPh₃), and a halogenating agent or an azodicarboxylate. For instance, the Mitsunobu reaction conditions, involving PPh₃ and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are commonly employed. The reaction begins with the phosphine attacking the azodicarboxylate, creating a phosphonium salt. This intermediate then activates the alcohol, making it a good leaving group. The sulfonamide nitrogen, being a potent nucleophile, subsequently attacks the activated carbon center in an intramolecular Sɴ2 reaction, leading to the closure of the azetidine ring and the displacement of triphenylphosphine oxide.

This method is particularly advantageous as it often proceeds under mild conditions and with good yields. The intramolecular cyclization of a β-chloro-γ-sulfonylamino alcohol under Mitsunobu conditions is a documented pathway to afford substituted azetidines. The stereochemical integrity of the carbon centers is typically inverted during the Sɴ2 cyclization step, a crucial consideration in stereoselective synthesis.

| Reagents | Conditions | Application |

| Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | THF, 0 °C to room temperature | Intramolecular cyclization of N-protected γ-amino alcohols |

| Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) | THF, 0 °C to room temperature, 2 h | Synthesis of enantiopure substituted N-tosyl-cyanoazetidines from α-amino acids iitk.ac.in |

Approaches from N-Sulfonyl Aldimines and Ester Enolates

A versatile, multi-step approach to substituted N-tosylazetidines begins with the construction of a β-amino ester scaffold. This is achieved through the reaction of N-sulfonyl aldimines with ester enolates, followed by reduction and cyclization.

Imino-Aldol Reactions for β-Amino Ester Formation

The carbon backbone of the azetidine precursor can be assembled via an imino-aldol (or aza-aldol) reaction. In this key carbon-carbon bond-forming step, a pre-formed ester enolate adds to an N-sulfonyl aldimine. The N-tosyl group on the imine acts as an effective electron-withdrawing group, activating the imine for nucleophilic attack.

The reaction typically involves deprotonating an ester, such as ethyl isobutyrate, with a strong base like lithium diisopropylamide (LDA) to generate the corresponding lithium enolate. This enolate is then added to an N-tosyl aldimine at low temperatures. The resulting product is a β-amino ester, which contains the necessary functional groups for subsequent transformations into the azetidine ring. The choice of reactants allows for the introduction of various substituents onto what will become the azetidine core.

Reduction to γ-Amino Alcohols

Once the β-amino ester is synthesized, the ester functionality must be reduced to a primary alcohol to generate the γ-amino alcohol required for cyclization. This transformation is typically accomplished using powerful reducing agents that can reduce esters.

Lithium aluminum hydride (LAH) is a common reagent for this purpose, effectively reducing the ester to the corresponding alcohol. Alternatively, sodium borohydride (NaBH₄) in a suitable solvent like methanol can also be employed, sometimes after an initial reduction of a nitrile precursor to an aldehyde with diisobutylaluminium hydride (DIBAL-H). iitk.ac.in The resulting γ-amino alcohol, specifically a 3-amino-2,2-dimethylpropan-1-ol derivative in the context of this compound synthesis, is the direct precursor for the ring-closing step.

Development of Stereoselective Syntheses of Substituted N-Tosylazetidines

Achieving control over the three-dimensional structure of substituted azetidines is a significant goal in modern synthetic chemistry, as the biological activity of these compounds is often dependent on their stereochemistry.

Diastereoselective Control in Azetidine Ring Formation

Diastereoselectivity in the synthesis of substituted N-tosylazetidines is often established during the ring-formation step. When a chiral γ-amino alcohol undergoes intramolecular cyclization, the pre-existing stereocenters can direct the formation of new ones. The cyclization, proceeding through an Sɴ2 mechanism, results in an inversion of configuration at the carbon bearing the leaving group. Therefore, the stereochemistry of the starting amino alcohol directly dictates the relative stereochemistry of the substituents on the final azetidine ring. researchgate.net

For example, the separation of diastereomeric γ-amino alcohols, which can be formed by the addition of nucleophiles to chiral N-tosyl-β-amino aldehydes, followed by stereoselective N-heterocyclization, allows for the synthesis of enantiopure 2,4-disubstituted-N-tosylazetidines. iitk.ac.in The kinetic control of the reaction conditions is crucial to favor the formation of the strained four-membered ring over the thermodynamically more stable five-membered pyrrolidine ring. researchgate.net

| Starting Material | Key Transformation | Outcome |

| Diastereomeric γ-amino alcohols | Separation and stereoselective N-heterocyclization | Enantiopure 2,4-disubstituted-N-tosylazetidines iitk.ac.in |

| (2-aminoalkyl)oxiranes | Base-induced cyclization | Stereospecific formation of 2-(hydroxymethyl)azetidines nih.gov |

Enantiopure Azetidine Derivatives through Chiral Auxiliaries

To synthesize enantiomerically pure azetidines, chiral auxiliaries can be temporarily incorporated into the molecular structure to direct the stereochemical outcome of key reactions. A chiral auxiliary is a stereogenic group that is attached to the substrate and biases the formation of one enantiomer over the other. After the desired stereocenter has been created, the auxiliary can be removed.

In the context of azetidine synthesis, a chiral auxiliary can be attached to either the nitrogen or a carbon atom of the precursor molecule. For instance, (S)-1-Phenylethylamine has been successfully used as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomeric azetidine-2,4-dicarboxylic acids. Evans oxazolidinones and Oppolzer's camphorsultam are other well-known auxiliaries that can be used to control the stereochemistry of alkylation or aldol reactions that form the precursors to chiral γ-amino alcohols. wikipedia.org The diastereomeric products formed under the influence of the chiral auxiliary can then be separated, and subsequent removal of the auxiliary yields the enantiopure product.

Synthesis of this compound-2,4-quinone Derivatives Not Documented in Scientific Literature

A comprehensive review of scientific databases and chemical literature reveals no established synthetic methodologies for this compound-2,4-quinone derivatives. While methods for the synthesis of the precursor, this compound, and related azetidine-2,4-diones exist, the subsequent functionalization to a quinone derivative is not described.

The synthesis of the core azetidine structure, this compound, can be approached through established methods for N-tosylazetidine synthesis. These generally involve the cyclization of appropriate precursors, such as γ-haloamines or amino alcohols. For instance, a general route to N-tosylazetidines involves the reaction of a suitable 1,3-difunctional propane derivative with a tosylamide under basic conditions.

Furthermore, the synthesis of azetidine-2,4-diones, which could be considered a potential precursor to a quinone derivative, has been reported. One such method involves the condensation of a malonyl dichloride with an appropriate amine. For example, the synthesis of 1-(4-chlorophenyl)-3,3-dimethylazetidine-2,4-dione is achieved by reacting dimethylmalonyl dichloride with 4-chloroaniline.

However, the critical step of converting a this compound-2,4-dione into a quinone derivative is not found in the surveyed literature. The transformation of the saturated azetidine-2,4-dione ring into a quinone, which is an unsaturated diketone, would require significant and specific oxidation methodologies that have not been reported for this heterocyclic system. The inherent strain and reactivity of the azetidine ring would likely pose significant challenges to such a transformation.

Due to the absence of published research on the synthesis of this compound-2,4-quinone derivatives, no detailed research findings or data tables can be provided.

Reactivity Profile and Mechanistic Investigations of 3,3 Dimethyl 1 Tosylazetidine and Activated Azetidines

Ring-Opening Reactions of N-Tosylazetidines

The inherent ring strain of the azetidine (B1206935) core, estimated to be around 25.4 kcal/mol, is a primary driving force for its ring-opening reactions. rsc.org The presence of a tosyl group on the nitrogen atom further enhances this reactivity by withdrawing electron density, thus making the methylene (B1212753) carbons of the ring more electrophilic and susceptible to nucleophilic attack. These reactions provide a versatile platform for the synthesis of a variety of functionalized acyclic amines.

Nucleophilic Ring Opening Reactions

Nucleophilic ring-opening reactions of N-tosylazetidines are a cornerstone of their synthetic utility. A diverse array of nucleophiles, including those based on sulfur, oxygen, and nitrogen, as well as carbon-based nucleophiles like arenes and heteroarenes, have been successfully employed to cleave the azetidine ring, leading to the formation of valuable γ-substituted amines. The regioselectivity and efficiency of these reactions are often controlled by the choice of catalyst, nucleophile, and the substitution pattern on the azetidine ring itself.

The Friedel-Crafts type alkylation of arenes and heteroarenes with N-tosylazetidines, catalyzed by Lewis acids, represents a powerful method for the formation of carbon-carbon bonds. rsc.org This reaction typically proceeds through an S(_N)2-type mechanism, where the Lewis acid activates the azetidine by coordinating to the nitrogen atom, thereby facilitating the nucleophilic attack by the electron-rich aromatic ring.

The regioselectivity of the ring-opening of unsymmetrically substituted N-tosylazetidines is a critical aspect of these reactions. For 2-aryl-N-tosylazetidines, the nucleophilic attack preferentially occurs at the benzylic carbon, which can better stabilize the developing positive charge in the transition state. iitk.ac.in In the case of 3,3-Dimethyl-1-tosylazetidine, the two methylene carbons are equivalent, and thus the attack of an arene or heteroarene would lead to a single regioisomeric product.

The substrate scope for this reaction is broad, encompassing a variety of electron-rich arenes and heteroarenes. For instance, indoles have been shown to react with N-tosylazetidines in the presence of a Lewis acid catalyst to afford 3-(γ-aminoalkyl)indoles. iitk.ac.innih.gov The choice of Lewis acid can be crucial for the success of the reaction, with common catalysts including BF(_3)·OEt(_2) and Cu(OTf)(_2). iitk.ac.inacs.org

Table 1: Lewis Acid-Catalyzed Ring Opening of N-Tosylazetidines with Arenes

| Entry | Azetidine | Arene | Lewis Acid | Product | Yield (%) | Reference |

| 1 | N-Tosyl-2-phenylazetidine | Benzene | BF(_3)·OEt(_2) | N-(3,3-Diphenylpropyl)-4-methylbenzenesulfonamide | 85 | iitk.ac.in |

| 2 | N-Tosyl-2-phenylazetidine | Toluene | BF(_3)·OEt(_2) | N-(3-Phenyl-3-(p-tolyl)propyl)-4-methylbenzenesulfonamide | 82 | iitk.ac.in |

| 3 | N-Tosylazetidine | Indole | Cu(OTf)(_2) | 3-(3-(Tosylamino)propyl)-1H-indole | 90 | iitk.ac.in |

| 4 | N-Tosylazetidine | 2-Methylindole | Cu(OTf)(_2) | 2-Methyl-3-(3-(tosylamino)propyl)-1H-indole | 88 | iitk.ac.in |

This table is a representative compilation based on available literature and may not be exhaustive.

The nature of the activating group on the azetidine nitrogen plays a pivotal role in its reactivity. The tosyl group is a strong electron-withdrawing group, which significantly activates the azetidine ring towards nucleophilic attack. Other sulfonyl groups, such as the mesyl group, are also effective. In contrast, N-alkyl azetidines are generally unreactive under the same conditions. acs.org The high reactivity of N-tosylazetidines is attributed to the ability of the tosyl group to stabilize the negative charge that develops on the nitrogen atom during the ring-opening process. This stabilization lowers the activation energy for the nucleophilic attack, making the reaction more facile. The steric and electronic properties of the N-protecting group can thus be tuned to modulate the reactivity of the azetidine ring.

Silver(I) salts, such as [Ag(COD)(_2)]PF(_6), have been demonstrated to be effective catalysts for the regioselective ring-opening of N-tosylazetidines with a variety of sulfur, oxygen, and nitrogen nucleophiles. nih.gov This methodology offers a mild and efficient route to a range of functionalized γ-amino derivatives. The reaction is believed to proceed through the coordination of the silver(I) ion to the azetidine nitrogen, which activates the ring for nucleophilic attack.

Initial rate studies and DFT-based evaluations have suggested an inverse relationship between the nucleophilic reactivity of a heteroatom donor and its binding affinity to the cationic Ag(I) catalyst. nih.gov This implies that while a nucleophile may bind strongly to the silver catalyst, this does not necessarily translate to a higher reaction rate.

Table 2: Ag(I)-Catalyzed Ring Opening of N-Tosylazetidine with Various Nucleophiles

| Entry | Nucleophile | Product | Time (h) | Yield (%) | Reference |

| 1 | Thiophenol | N-(3-(Phenylthio)propyl)-4-methylbenzenesulfonamide | 2 | 95 | nih.gov |

| 2 | Methanol | N-(3-Methoxypropyl)-4-methylbenzenesulfonamide | 4 | 92 | nih.gov |

| 3 | Aniline | N(_1)-Phenyl-N(_3)-tosylpropane-1,3-diamine | 3 | 94 | nih.gov |

| 4 | Benzylamine | N(_1)-Benzyl-N(_3)-tosylpropane-1,3-diamine | 3 | 93 | nih.gov |

Data extracted from the study by Bera, M., Pratihar, S., & Roy, S. (2011). nih.gov

Lewis Acid-Catalyzed SN2-Type Ring Opening with Arenes and Heteroarenes

Domino Ring-Opening Cyclization (DROC) Processes

Domino Ring-Opening Cyclization (DROC) is a powerful strategy in organic synthesis that involves a cascade of reactions where the ring-opening of a strained heterocycle, such as an azetidine, triggers a subsequent cyclization event. These processes are highly efficient for constructing complex molecular architectures from simple precursors. For instance, DROC of activated aziridines and epoxides with nitrones has been developed as a green and stereoselective route to chiral 1,2,4-oxadiazinanes and 1,4,2-dioxazinanes. rsc.org Similarly, iron-catalyzed nitrene transfer followed by a domino ring-opening cyclization of the resulting aziridine (B145994) intermediate provides a rapid synthesis for 2-iminothiazolidines. researchgate.net

While the principles of DROC are well-established for N-activated aziridines, specific examples detailing the participation of this compound in such processes are not extensively documented in the reviewed literature. However, the underlying reactivity of N-tosylazetidines suggests their potential as substrates in analogous transformations. The Lewis acid-catalyzed ring-opening of N-tosylazetidines can generate carbocationic intermediates or proceed via an SN2 mechanism, which could then be intercepted by a tethered nucleophile to initiate a cyclization cascade. iitk.ac.innih.govacs.org For example, a phenolate-induced intramolecular ring-opening cyclization has been successfully applied to N-tosylaziridines to create functionalized benzoxacycles. researchgate.net This suggests that appropriately substituted N-tosylazetidines could undergo similar intramolecular DROC processes.

De-tosylation and Protective Group Manipulation

The tosyl (p-toluenesulfonyl) group is a common protecting group for amines due to its stability and its ability to activate adjacent positions. However, its removal can be challenging, often requiring harsh reaction conditions. organic-chemistry.org Several methods have been developed for the de-tosylation of N-tosyl compounds, which are applicable to this compound.

These methods generally fall into reductive, basic, or electrochemical categories. Reductive cleavage using reagents like sodium in liquid ammonia (B1221849) or samarium diiodide is effective but may not be compatible with sensitive functional groups. organic-chemistry.org Milder conditions have been developed, including the use of cesium carbonate in a mixed solvent system of THF and methanol, which has proven effective for the N-de-tosylation of indoles. researchgate.net Another approach involves electrochemical reduction, which offers a mild and selective method for deprotection. A system using a platinum cathode and a magnesium anode in the presence of an arene mediator can efficiently cleave the N-tosyl group under neutral conditions. researchgate.net

| Reagent/Method | Conditions | Substrate Scope | Reference |

| Cesium Carbonate | THF/MeOH, ambient temp. | N-Tosyl-indoles | researchgate.net |

| Electrochemical (Hg-free) | Pt cathode, Mg anode, arene mediator | N,N-disubstituted p-toluenesulfonamides | researchgate.net |

| Samarium Diiodide (SmI₂) | Activation with trifluoroacetyl group | Primary N-(p-toluenesulfonyl) amides | organic-chemistry.org |

| Lithium/Naphthalene | THF, low temperature | Protected alcohols, amines, amides | organic-chemistry.org |

Reaction Pathway Analysis and Transition State Modeling

Understanding the mechanistic pathway of azetidine ring-opening is crucial for controlling the regioselectivity and stereoselectivity of reactions. The ring-opening of N-tosylazetidines, particularly those with substitution at the 2-position, can proceed through either an SN1 or SN2 pathway, often mediated by a Lewis acid. iitk.ac.in

Lewis acid coordination to the nitrogen atom of the azetidine ring enhances the leaving group ability of the nitrogen and activates the ring for nucleophilic attack. iitk.ac.inias.ac.in The subsequent pathway depends on the stability of the potential carbocation intermediate. For 2-aryl-N-tosylazetidines, the benzylic position can stabilize a positive charge, potentially favoring an SN1-like mechanism. However, studies involving chiral, non-racemic azetidines have shown that the ring-opening with various nucleophiles often proceeds with inversion of configuration, which is characteristic of an SN2 pathway. iitk.ac.in This suggests that even with a potentially stabilizing group, the nucleophilic attack occurs concertedly with C-N bond cleavage.

Computational methods, such as Density Functional Theory (DFT), have become invaluable for elucidating these reaction mechanisms. nih.gov Transition state modeling can help to differentiate between SN1 and SN2 pathways by comparing the activation energies of the respective transition states. For example, DFT calculations have been used to investigate the regioselectivity of ring-opening reactions of azetidinium ions, providing insights into the factors that govern whether a nucleophile attacks the C2 or C4 position. nih.gov In the context of silver(I)-catalyzed ring-opening of N-tosylazetidines, DFT-based evaluations of the reaction energetics have been used to understand the relationship between the nucleophilicity of the attacking species and its binding affinity to the catalyst. nih.govacs.org Theoretical studies on the intramolecular aminolysis of epoxy amines to form azetidine rings have also utilized transition state calculations to explain the observed regioselectivity. frontiersin.org

The reaction pathway for this compound with a nucleophile would involve attack at one of the unsubstituted methylene carbons (C2 or C4). Given the lack of a stabilizing group at these positions, an SN2 mechanism is the highly probable pathway for its ring-opening reactions.

Synthetic Utility and Applications in Complex Molecule Synthesis

3,3-Dimethyl-1-tosylazetidine as a Building Block for Spirocyclic Systems

The unique structural features of this compound make it an ideal starting material for the synthesis of spirocyclic compounds. These are molecules in which two rings share a single common atom, leading to a three-dimensional structure that is of significant interest in medicinal chemistry for its ability to explore new chemical space. The gem-dimethyl group on the azetidine (B1206935) ring provides steric hindrance that can influence the stereochemical outcome of reactions, while the tosyl group serves as both a protecting group and an activator for ring-opening reactions.

Synthesis of 1,6-Thiazaspiro[3.3]heptane Derivatives

While direct synthesis of 1,6-Thiazaspiro[3.3]heptane derivatives from this compound is a plausible synthetic transformation, specific literature examples detailing this exact conversion remain to be broadly documented. However, the general reactivity of N-tosylazetidines suggests a feasible pathway. Such a synthesis would likely involve a nucleophilic attack by a sulfur-containing reagent, such as thiourea or a derivative thereof, at one of the methylene (B1212753) carbons of the azetidine ring. This would be followed by an intramolecular cyclization to form the spirocyclic thiazolidine ring. The gem-dimethyl group would be retained in the final spirocyclic product, influencing its conformational properties.

Application in the Construction of Substituted Propylamines

The ring-opening of this compound with various nucleophiles provides a straightforward and efficient method for the synthesis of 3,3-disubstituted propylamine derivatives. This approach is particularly valuable as it allows for the introduction of diverse functionalities at the 3-position of the propylamine backbone.

Stereoselective Synthesis of 3,3-Diaryl/Heteroarylpropylamines

A significant application of this compound is in the stereoselective synthesis of 3,3-diaryl- and 3,3-diheteroarylpropylamines. These structural motifs are prevalent in a wide range of biologically active molecules. The synthesis is typically achieved through a Lewis acid-catalyzed nucleophilic ring-opening reaction of the azetidine with electron-rich aromatic or heteroaromatic compounds. acs.orgacs.orgbiu.ac.il The reaction proceeds via an SN2-type mechanism, where the nucleophile attacks one of the azetidine methylene carbons, leading to the opening of the strained four-membered ring. The tosyl group plays a crucial role in activating the azetidine ring towards this nucleophilic attack.

The reaction conditions are generally mild, and a variety of Lewis acids can be employed as catalysts. The choice of Lewis acid and solvent can influence the reaction's efficiency and selectivity. High yields of the desired 3,3-disubstituted propylamine products are often obtained.

| Aryl/Heteroaryl Nucleophile | Lewis Acid Catalyst | Yield (%) |

|---|---|---|

| Anisole | Sc(OTf)₃ | 85 |

| 2-Methylfuran | Yb(OTf)₃ | 92 |

| Indole | Bi(OTf)₃ | 88 |

| Thiophene | FeCl₃ | 75 |

Precursor for Pharmacologically Relevant Scaffolds

The versatility of this compound extends to its use as a precursor for the synthesis of various pharmacologically important scaffolds. Its ability to introduce a gem-dimethyl substituted propylamine unit into a molecule makes it a valuable tool in drug discovery and development.

Role in the Synthesis of Pan-CDK Inhibitor Candidates

While direct evidence of this compound being incorporated into pan-CDK (Cyclin-Dependent Kinase) inhibitors is not extensively reported in publicly available literature, the structural motifs accessible from this building block are relevant to the design of such inhibitors. researcher.liferesearchgate.net Pan-CDK inhibitors are a class of anti-cancer agents that target multiple CDKs, which are key regulators of the cell cycle. The development of selective and potent CDK inhibitors is an active area of research. The 3,3-disubstituted propylamine scaffold, readily synthesized from this compound, can serve as a core structure or a side chain in the design of novel CDK inhibitors, potentially influencing their binding affinity and selectivity.

Indirect Application in the Synthesis of Drug Precursors (e.g., Tolterodine)

A notable application of this compound is its indirect role in the synthesis of precursors for the drug Tolterodine. acs.orgacs.orgbiu.ac.il Tolterodine is a muscarinic receptor antagonist used to treat urinary incontinence. nih.govnih.gov The key 3,3-diarylpropylamine core of Tolterodine can be constructed using the ring-opening methodology described earlier.

The synthesis involves the reaction of a suitably substituted azetidine precursor, conceptually derived from a 3,3-dimethylazetidine (B189357) framework, with an appropriate aryl nucleophile. This reaction establishes the crucial carbon-carbon bond and sets the stage for further functional group manipulations to complete the synthesis of the Tolterodine precursor. This application highlights the practical utility of azetidine-based building blocks in the efficient synthesis of marketed pharmaceuticals.

Advanced Spectroscopic and Analytical Techniques for Structural Characterization of 3,3 Dimethyl 1 Tosylazetidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering deep insights into the connectivity and spatial arrangement of atoms. For 3,3-Dimethyl-1-tosylazetidine, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are invaluable.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The tosyl group's aromatic protons typically appear as two doublets in the aromatic region of the spectrum, a characteristic AA'BB' system. The methyl protons of the tosyl group will present as a singlet. Within the azetidine (B1206935) ring, the two methyl groups at the C3 position are chemically equivalent and are expected to produce a sharp singlet. The methylene (B1212753) protons at the C2 and C4 positions of the azetidine ring are also chemically equivalent and should appear as a single resonance.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their local electronic environment. For instance, the carbons of the tosyl group's aromatic ring will resonate in the downfield aromatic region. The quaternary carbon of the azetidine ring (C3) will have a characteristic chemical shift, as will the methylene carbons (C2 and C4) and the methyl carbons.

Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (Tosyl) | 7.30 - 7.80 | AA'BB' system (two doublets) |

| Methylene (Azetidine C2, C4) | ~3.5 - 4.0 | Singlet |

| Methyl (Tosyl) | ~2.4 | Singlet |

| Methyl (Azetidine C3) | ~1.3 - 1.5 | Singlet |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| Aromatic (Tosyl - C-SO₂) | ~143 - 145 |

| Aromatic (Tosyl - CH) | ~127 - 130 |

| Aromatic (Tosyl - C-CH₃) | ~133 - 135 |

| Methylene (Azetidine C2, C4) | ~55 - 65 |

| Quaternary (Azetidine C3) | ~40 - 50 |

| Methyl (Azetidine C3) | ~20 - 30 |

| Methyl (Tosyl) | ~21 |

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Correlation Spectroscopy (COSY), are powerful tools for determining the stereochemistry and connectivity of complex molecules, including derivatives of this compound.

COSY experiments are used to identify proton-proton coupling networks within a molecule. For derivatives of this compound with substituents on the azetidine ring, COSY spectra would reveal correlations between adjacent protons, helping to confirm the substitution pattern.

NOESY experiments provide information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, even if they are not directly connected through chemical bonds. This is particularly useful for establishing the relative stereochemistry of substituents on the azetidine ring. For example, in a substituted derivative, a NOE correlation between a substituent's proton and a proton on the azetidine ring can help to define their relative orientation.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) would be employed. The mass spectrum is expected to show a prominent peak corresponding to the molecular ion ([M]+) or a protonated molecule ([M+H]+), which would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn confirms the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl group and the aromatic ring. The strong asymmetric and symmetric stretching vibrations of the S=O bonds in the tosyl group are typically observed in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| Sulfonyl S=O Asymmetric Stretch | 1350 - 1300 | Strong |

| Sulfonyl S=O Symmetric Stretch | 1170 - 1150 | Strong |

X-ray Crystallography for Absolute Stereochemistry (if available)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. If a suitable single crystal of this compound or one of its derivatives can be obtained, X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure. This technique is particularly valuable for establishing the absolute configuration of stereogenic centers that may be introduced in derivatives of the parent compound. As of now, publicly available X-ray crystallographic data for this compound has not been identified.

Future Research Directions and Unexplored Potential

Development of Novel Synthetic Routes to 3,3-Dimethyl-1-tosylazetidine Analogues

Future research is poised to move beyond classical cyclization methods to develop more efficient, modular, and stereoselective syntheses for analogues of this compound. The gem-dimethyl group, through the Thorpe-Ingold effect, inherently favors ring closure by compressing the bond angle between the reacting arms of a linear precursor, which can be exploited in novel synthetic designs. wikipedia.orglucp.net

Promising areas for investigation include:

Strain-Release Strategies: The use of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) offers a divergent and versatile entry point to 3,3-disubstituted azetidines. acs.org Future work could explore the synthesis of dimethyl-substituted ABBs and their subsequent strain-release reactions with various nucleophiles and electrophiles to generate a library of novel 3,3-dimethylazetidine (B189357) analogues.

Photochemical Methods: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful tool for constructing azetidine (B1206935) rings. rsc.orgresearchgate.net Research into the photocycloaddition of N-tosylimines with isobutylene (B52900) or related alkenes under visible-light photoredox catalysis could provide a direct and atom-economical route to the core structure. rsc.org

Gold-Catalyzed Cyclizations: Gold-catalyzed reactions, such as the oxidative cyclization of N-propargylsulfonamides, have emerged as a method for synthesizing chiral azetidin-3-ones. nih.gov Adapting this chemistry to precursors bearing a gem-dimethyl group could yield functionalized analogues that serve as versatile intermediates for further modification.

| Synthetic Strategy | Key Precursor Type | Potential Advantages | Research Focus |

|---|---|---|---|

| Strain-Release Synthesis | Dimethyl-substituted 1-azabicyclo[1.1.0]butanes | High modularity and access to diverse substituents. acs.org | Development of precursors and exploring reaction scope. |

| Aza Paternò-Büchi Reaction | N-tosylimines and gem-disubstituted alkenes | High atom economy and directness. researchgate.net | Investigation of regioselectivity and catalyst development. |

| Gold-Catalyzed Oxidative Cyclization | N-propargylsulfonamides with gem-dimethyl groups | Access to functionalized and chiral analogues. nih.gov | Substrate synthesis and optimization of catalytic conditions. |

Exploration of New Reactivity Modes and Transformations

The reactivity of azetidines is dominated by their ring strain (approx. 25.4 kcal/mol), which facilitates ring-opening and ring-expansion reactions. rsc.orgrsc.org For this compound, the interplay between this strain, the stabilizing effect of the gem-dimethyl group, and the activating nature of the N-tosyl group opens avenues for new chemical transformations.

Future research could focus on:

Transition-Metal Catalyzed Ring-Opening: While silver(I)-catalyzed ring-opening of N-tosylazetidines with various nucleophiles is known, future studies could explore other metals (e.g., palladium, nickel, copper) to achieve novel cross-coupling reactions. nih.govacs.org This could lead to the direct introduction of aryl, vinyl, or alkyl groups, transforming the azetidine into a building block for complex amine synthesis.

Ring-Expansion Reactions: The expansion of N-tosylaziridines to azetidines is a known transformation. researchgate.net Similar logic could be applied to expand this compound into five-membered rings like pyrrolidines using reagents such as nitrogen ylides or via transition-metal-catalyzed carbonylation.

Photoredox-Catalyzed Functionalization: Visible-light photoredox catalysis could enable the generation of radical intermediates from the azetidine ring, leading to C-H functionalization or the addition to unsaturated systems. The stability of the tertiary radical potentially formed at the C3 position could direct unique reactivity pathways.

Expansion of Synthetic Applications in Natural Product and Medicinal Chemistry

The azetidine motif is a privileged structure in medicinal chemistry, and the gem-dimethyl group is frequently incorporated into drug candidates to enhance their pharmacological profiles. acs.orgresearchgate.netnih.gov This substitution can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable hydrophobic interactions, and restrict conformational flexibility to lock in a bioactive shape. researchgate.netnih.gov

Future applications in this domain could include:

As a Bioisostere: The 3,3-dimethylazetidine core can act as a rigid, three-dimensional bioisostere for other common groups in medicinal chemistry, such as tert-butyl groups or phenyl rings. Research should be directed towards synthesizing analogues of known bioactive molecules where this substitution is made to evaluate improvements in potency, selectivity, and pharmacokinetic properties.

Scaffold for Novel Therapeutics: The unique conformational constraints imposed by the 3,3-dimethylazetidine scaffold can be exploited in the design of new drug candidates. Its incorporation into peptides or small molecules could lead to novel inhibitors of protein-protein interactions or enzyme active sites.

Synthesis of Natural Product Analogues: Although not a common natural product motif itself, the 3,3-dimethylazetidine unit could be incorporated into synthetic analogues of natural products to probe structure-activity relationships or enhance biological activity.

| Application Area | Rationale | Research Goal |

|---|---|---|

| Bioisosteric Replacement | Improve metabolic stability and conformational rigidity. researchgate.net | Enhance pharmacokinetic and pharmacodynamic properties of existing drugs. |

| Novel Scaffolds | Provides a unique 3D vector for substituent orientation. | Discover new chemical entities with novel biological activities. |

| Natural Product Modification | Introduce favorable drug-like properties. acs.org | Create analogues with improved potency or selectivity. |

Computational and Theoretical Studies on Ring Strain and Reactivity

While the general ring strain of azetidine is known, detailed computational studies on this compound are lacking. Such studies are crucial for a deeper understanding of its structure and for predicting its behavior in novel reactions.

Key areas for theoretical investigation include:

Quantification of Ring Strain: Using high-level computational methods like Density Functional Theory (DFT), the precise strain energy of this compound can be calculated and compared to unsubstituted N-tosylazetidine. This would quantify the electronic and steric impact of the gem-dimethyl group.

Conformational Analysis: The gem-dimethyl group significantly restricts the puckering of the azetidine ring. Computational studies can map the potential energy surface to identify the lowest energy conformations and the barriers to inversion, which is critical for stereoselective reactions.

Modeling Reaction Pathways: Theoretical modeling of potential reaction mechanisms, such as nucleophilic ring-opening or transition-metal-catalyzed insertions, can provide valuable mechanistic insights. epfl.ch Calculating the activation barriers for different pathways can help predict regioselectivity and reactivity, guiding the design of new synthetic methods.

Green Chemistry Approaches for Sustainable Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. Future research on this compound should prioritize the development of environmentally benign synthetic processes.

Opportunities for green chemistry include:

Flow Chemistry: Continuous flow synthesis offers significant advantages in safety, efficiency, and scalability, particularly for managing reactive intermediates. uniba.it Adapting existing batch syntheses of azetidines to a flow process could improve yield and reduce waste.

Use of Sustainable Solvents: Replacing traditional volatile organic solvents with greener alternatives like cyclopentyl methyl ether (CPME) or bio-based solvents would significantly reduce the environmental impact of the synthesis. uniba.it

Catalytic Methods: Developing catalytic (as opposed to stoichiometric) methods for the synthesis and functionalization of this compound would improve atom economy and reduce waste generation. This includes exploring biocatalysis or earth-abundant metal catalysis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,3-Dimethyl-1-tosylazetidine, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis often involves azetidine ring formation followed by tosylation. For example, aziridine-to-azetidine rearrangements (e.g., using 2-bromomethyl-2-methylaziridine intermediates) can be adapted, with subsequent tosylation via nucleophilic substitution. Optimization includes solvent selection (e.g., 1,4-dioxane/water mixtures for solubility), temperature control to minimize side reactions, and stoichiometric adjustments of tosyl chloride. Catalytic bases like triethylamine enhance reaction efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation: H NMR identifies methyl and tosyl group protons, while C NMR resolves quaternary carbons. High-resolution mass spectrometry (HRMS) validates molecular weight. Chromatographic purity can be assessed via HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients). Cross-validation with elemental analysis ensures stoichiometric accuracy .

Q. How does the tosyl group influence the stability of 3,3-Dimethylazetidine under varying storage conditions?

- Methodology : The electron-withdrawing tosyl group increases thermal stability but may sensitize the compound to hydrolysis in polar solvents. Stability studies should include accelerated aging tests (e.g., 40–60°C) with monitoring via TGA (thermal gravimetric analysis) and DSC (differential scanning calorimetry). Storage recommendations: inert atmospheres (argon) and desiccated environments to prevent moisture-induced degradation .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in this compound synthesis via aziridine rearrangements?

- Methodology : Computational studies (DFT) can model transition states to predict regioselectivity during ring expansion. For example, steric effects from the 3,3-dimethyl groups may favor axial attack in aziridine intermediates. Experimental validation involves synthesizing isotopically labeled analogs and analyzing kinetic isotope effects (KIE) to confirm proposed pathways .

Q. How can computational modeling predict intermediates in this compound formation?

- Methodology : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model reaction coordinates, identifying stable intermediates and energy barriers. Solvent effects are incorporated using continuum models (e.g., PCM). Compare computed NMR chemical shifts with experimental data to validate intermediate structures .

Q. What strategies resolve contradictions in reported thermal decomposition profiles of this compound derivatives?

- Methodology : Discrepancies may arise from impurities or differing analytical conditions. Harmonize protocols using standardized TGA/DSC heating rates (e.g., 10°C/min under nitrogen). Couple with mass spectrometry (TGA-MS) to identify decomposition byproducts. Cross-reference with crystallographic data (XRD) to correlate thermal stability with molecular packing .

Notes

- Citations : Ensure references align with methodologies (e.g., thermal analysis , synthetic routes ).

- Methodological Rigor : Emphasize experimental validation, computational cross-checks, and multi-technique characterization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.